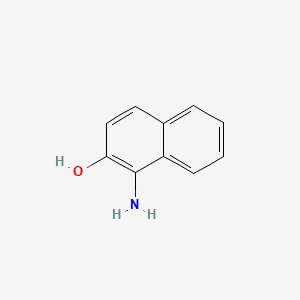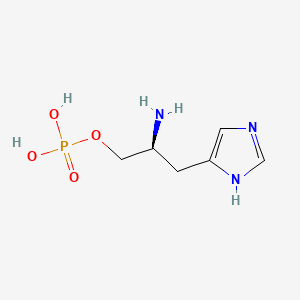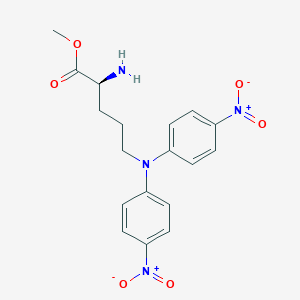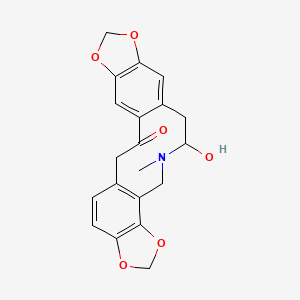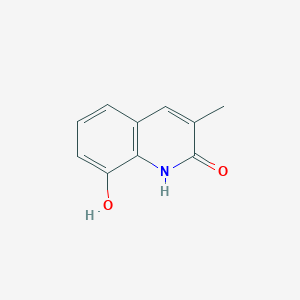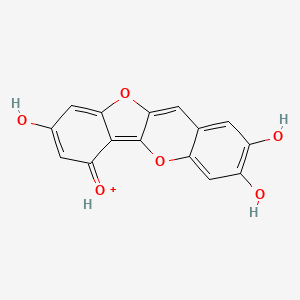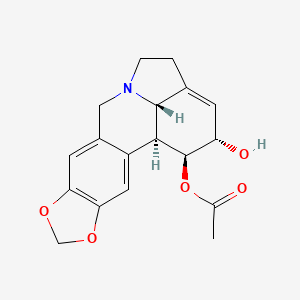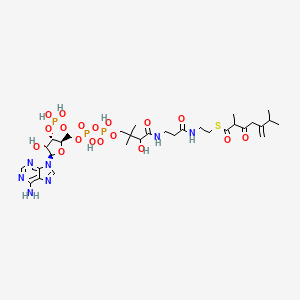
Nofecainide
Descripción general
Descripción
Nofecainide is a synthetic compound known for its application in the treatment of cardiac arrhythmias. It belongs to the class of antiarrhythmic agents and is used to manage irregular heartbeats by stabilizing the cardiac rhythm.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nofecainide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes:
Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of Fluoroalkoxy Groups: The benzamide is then reacted with fluoroalkoxy reagents under controlled conditions to introduce the trifluoroethoxy groups.
Final Assembly:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Nofecainide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potential therapeutic applications.
Aplicaciones Científicas De Investigación
Nofecainide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of antiarrhythmic agents.
Biology: Investigated for its effects on cellular ion channels and cardiac cells.
Medicine: Primarily used in the treatment of atrial fibrillation and other cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mecanismo De Acción
Nofecainide exerts its effects by blocking sodium channels in cardiac cells. This action prolongs the cardiac action potential and stabilizes the cardiac rhythm. The molecular targets include the sodium channels in the heart, which are crucial for the propagation of electrical signals.
Comparación Con Compuestos Similares
Flecainide: Another antiarrhythmic agent with a similar mechanism of action.
Encainide: Shares structural similarities and is used for similar therapeutic purposes.
Propafenone: Also a class Ic antiarrhythmic agent with comparable effects.
Uniqueness: Nofecainide is unique in its specific structural modifications, which provide distinct pharmacokinetic properties and a different side effect profile compared to other similar compounds.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.
Propiedades
Número CAS |
50516-43-3 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)21-12-16(23)13-25-20-18-11-7-6-10-17(18)19(24)22(20)15-8-4-3-5-9-15/h3-11,14,16,20-21,23H,12-13H2,1-2H3 |
Clave InChI |
KUHVZVZAYMLXGA-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |
SMILES canónico |
CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |
Key on ui other cas no. |
50516-43-3 |
Sinónimos |
3-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-1-isoindolinone nofedone nofedone fumarate (1:1) nofedone fumarate (2:1) RP 30356 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

